molecular formula C6H8N2O4 B601626 Bivalirudin Impurity 1 CAS No. 72378-50-8

Bivalirudin Impurity 1

Cat. No.: B601626
CAS No.: 72378-50-8
M. Wt: 172.14
InChI Key:
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Mechanism of Action

Target of Action

Bivalirudin, from which Bivalirudin Impurity 1 is derived, primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen into fibrin, which is a critical step in the formation of a thrombus .

Mode of Action

Bivalirudin mediates its action by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This interaction inhibits thrombin, preventing it from converting fibrinogen into fibrin, thereby disrupting the formation of thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .

Biochemical Pathways

The primary biochemical pathway affected by Bivalirudin is the coagulation cascade . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent cardiovascular events.

Pharmacokinetics

Bivalirudin exhibits a short half-life and is cleared partly by a renal mechanism (glomerular filtration) . Therefore, its dose needs to be adjusted in patients with renal impairment .

Result of Action

The primary result of Bivalirudin’s action is the prevention of thrombus formation, reducing the risk of thrombotic events . This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen into fibrin . It’s important to note that bivalirudin increases the risk of bleeding, and its anticoagulant effect subsides approximately one hour after discontinuation .

Action Environment

The action of Bivalirudin can be influenced by several environmental factors. For instance, patients with renal impairment may require dose adjustments due to the renal clearance of the drug . Additionally, the risk of hemorrhage can be increased by various factors, including recent surgery or invasive procedures, severe renal, hepatic, or biliary disease . Therefore, careful monitoring and dose adjustments are necessary in these situations .

Biochemical Analysis

Biochemical Properties

Bivalirudin Impurity 1, like Bivalirudin, is likely to play a role in biochemical reactions by inhibiting thrombin . Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . The nature of the interaction between this compound and thrombin is likely to be similar to that of Bivalirudin, which binds directly and specifically to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin .

Cellular Effects

The effects of this compound on cells are expected to be similar to those of Bivalirudin. Bivalirudin has been shown to influence cell function by inhibiting thrombin, thereby preventing the formation of blood clots . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve direct and specific binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the activity of thrombin, preventing it from converting fibrinogen into fibrin . This mechanism is reversible, as thrombin can slowly cleave the thrombin-Bivalirudin bond, recovering the active site of thrombin .

Temporal Effects in Laboratory Settings

Bivalirudin has been shown to increase in a dose-dependent fashion, the PTT, DTT, ACT, PT, and INR . These effects are likely to change over time, depending on the stability, degradation, and long-term effects of this compound on cellular function .

Dosage Effects in Animal Models

Studies on Bivalirudin have shown that it reduces thrombotic vascular stenosis, the time to thrombolysis, and platelet deposition in animal models . These effects may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as Bivalirudin. Bivalirudin is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . It does not induce any impairment of the Protein C pathway, which function remains preserved .

Transport and Distribution

Bivalirudin is known to be administered intravenously , suggesting that it may be transported and distributed via the circulatory system.

Subcellular Localization

Given that Bivalirudin acts by binding to thrombin, it is likely that this compound would also be found in locations where thrombin is present .

Chemical Reactions Analysis

Types of Reactions: Bivalirudin Impurity 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered amino acid sequences or side-chain functionalities .

Properties

CAS No.

72378-50-8

Molecular Formula

C6H8N2O4

Molecular Weight

172.14

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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